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Abstract
ML145 is a potent and selective small-molecule antagonist of the human G-protein coupled

receptor 35 (GPR35), a receptor implicated in a variety of physiological and pathological

processes including inflammation, metabolic disorders, and pain.[1] This technical guide

provides a comprehensive overview of the cellular pathways modulated by ML145 treatment. It

details the molecular mechanism of action, summarizes key quantitative data, outlines

experimental protocols for its characterization, and visualizes the affected signaling cascades.

This document is intended to serve as a valuable resource for researchers and professionals in

pharmacology, drug discovery, and molecular biology investigating GPR35 and its modulation

by small molecules like ML145.

Core Mechanism of Action: Antagonism of GPR35
The principal biological target of ML145 is the human G-protein coupled receptor 35 (GPR35).

[1] ML145 functions as a selective and competitive antagonist at this receptor.[1] GPR35 is an

orphan receptor, meaning its endogenous ligand has not been definitively identified, though

several molecules have been shown to activate it.[1] It is predominantly expressed in immune

cells and the gastrointestinal tract.[1][2]

Some literature also points to a dual activity of ML145 as a non-competitive inhibitor of the cell

division control protein 42 (Cdc42) GTPase, a key regulator of cell polarity and migration.[3]
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However, its role as a GPR35 antagonist is more extensively characterized. It is important to

distinguish ML145 from the similarly named compound ML141, which is a known inhibitor of

Cdc42 GTPase.[1]

Quantitative Data Summary
The potency and selectivity of ML145 as a GPR35 antagonist have been determined through

various in vitro assays. The following table summarizes the key quantitative data for ML145.

Parameter Value Agonist Assay Type Species Reference

IC50 20.1 nM -
β-arrestin

recruitment
Human [1][3][4][5]

pA2 8.67 - 8.83 Not Specified
Functional

Assays
Human [1]

Selectivity

over GPR55
>1000-fold - Not Specified Human [4][5]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a

two-fold shift in the concentration-response curve of an agonist. It is a measure of the affinity of

a competitive antagonist for its receptor.[1]

Affected Signaling Pathways
As a competitive antagonist, ML145 blocks the downstream signaling pathways initiated by

agonist binding to GPR35. GPR35 is known to couple to multiple G protein subtypes, primarily

Gαi/o and Gα12/13, and also signals through the recruitment of β-arrestin.[1][2]

Gαi/o Pathway
Activation of the Gαi/o pathway by GPR35 typically leads to the inhibition of adenylyl cyclase,

which in turn results in decreased intracellular levels of cyclic AMP (cAMP).[1] By blocking

agonist binding, ML145 prevents this decrease in cAMP, thereby modulating downstream

cellular processes regulated by cAMP.

β-Arrestin Pathway and ERK/MAPK Signaling
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Upon agonist binding, GPR35 is phosphorylated by G-protein coupled receptor kinases

(GRKs), leading to the recruitment of β-arrestins.[1] This recruitment not only leads to receptor

desensitization and internalization but can also initiate G protein-independent signaling

cascades, such as the activation of the ERK/MAPK pathway.[1] ML145 treatment inhibits this

agonist-induced β-arrestin recruitment, consequently blocking the downstream activation of the

ERK/MAPK pathway.[1][5]

Diagram of GPR35 Signaling Pathways Inhibited by ML145
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Caption: GPR35 signaling and ML145 inhibition.

Experimental Protocols
The characterization of ML145 as a GPR35 antagonist has been primarily achieved through

robust cell-based assays. The following are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay
This assay is fundamental for identifying and characterizing GPR35 antagonists by monitoring

the agonist-induced translocation of β-arrestin to the receptor.[2][4]

Objective: To quantify the inhibitory effect of ML145 on agonist-induced β-arrestin

recruitment to GPR35.
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Cell Line: A suitable host cell line, such as U2OS (Human Osteosarcoma), engineered to

stably express both GPR35 and a tagged β-arrestin (e.g., GFP-tagged).[4]

Protocol:

Cell Plating: Seed the engineered cells into microplates.

Compound Treatment: Pre-incubate the cells with varying concentrations of ML145 or a

vehicle control.

Agonist Stimulation: Add a known GPR35 agonist at a concentration that elicits a robust

response (e.g., EC80).

Imaging: Utilize high-content imaging systems to visualize and quantify the translocation of

the tagged β-arrestin from the cytoplasm to the plasma membrane where GPR35 is

located.

Data Analysis: Calculate the percentage of inhibition of β-arrestin recruitment for each

concentration of ML145 and determine the IC50 value.

Diagram of β-Arrestin Recruitment Assay Workflow
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Caption: Workflow for β-arrestin recruitment assay.

ERK Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of ML145 on the downstream signaling of GPR35,

specifically the activation of the ERK/MAPK pathway.[5]

Objective: To measure the inhibition of agonist-induced ERK1/2 phosphorylation by ML145.

Cell Line: A cell line endogenously or exogenously expressing GPR35.

Protocol:
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Serum Starvation: Prior to the experiment, serum-starve the cells for 4-12 hours to reduce

basal ERK phosphorylation.[5]

Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of ML145 or

a vehicle control for 1-2 hours.[5]

Agonist Stimulation: Stimulate the cells with a GPR35 agonist at its EC80 concentration

for an optimal time (typically 5-15 minutes).[5]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease

and phosphatase inhibitors.[5]

Protein Quantification: Determine the protein concentration of each lysate using a

standard method like the BCA assay.[5]

Western Blotting:

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-

ERK1/2) and total ERK1/2.

Incubate with the appropriate secondary antibodies.

Visualize the protein bands using a suitable detection method.

Densitometry: Quantify the band intensities to determine the level of ERK1/2

phosphorylation relative to the total ERK1/2.[2]

Conclusion
ML145 is a valuable pharmacological tool for the investigation of GPR35 biology. Its high

potency and selectivity for the human ortholog make it an essential compound for in vitro

studies aimed at dissecting GPR35 signaling pathways and for the initial stages of drug

discovery programs targeting this receptor.[1] The experimental protocols detailed in this guide

provide a solid framework for the characterization of ML145 and other potential GPR35

modulators, thereby facilitating further research into this important therapeutic target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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